Cas no 36023-01-5 (5-bromo-6-methoxy-quinoline)

5-bromo-6-methoxy-quinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-6-methoxy-quinoline
- 5-bromo-6-methoxyquinoline
- Quinoline, 5-bromo-6-methoxy-
- LDJQZIVTHZTBGV-UHFFFAOYSA-N
- FCH1415110
- AX8277556
- SB70229
- 36023-01-5
- SCHEMBL4071537
- Z1278927376
- MFCD18452262
- AKOS022889870
- 5-Brom-6-methoxychinolin
- AS-43995
- EN300-5213062
- DB-263502
- CS-0451649
- 5-bromo-6-methoxy-quinoline
-
- MDL: MFCD18452262
- Inchi: 1S/C10H8BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3
- InChI Key: LDJQZIVTHZTBGV-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC2C1=CC=CN=2)OC
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1
- XLogP3: 2.9
5-bromo-6-methoxy-quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5213062-5.0g |
5-bromo-6-methoxyquinoline |
36023-01-5 | 95.0% | 5.0g |
$1325.0 | 2025-03-21 | |
Enamine | EN300-5213062-10.0g |
5-bromo-6-methoxyquinoline |
36023-01-5 | 95.0% | 10.0g |
$2451.0 | 2025-03-21 | |
abcr | AB481237-250 mg |
5-Bromo-6-methoxyquinoline; . |
36023-01-5 | 250mg |
€568.00 | 2023-06-15 | ||
Chemenu | CM256354-1g |
5-Bromo-6-methoxyquinoline |
36023-01-5 | 97% | 1g |
$795 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2515-250MG |
5-bromo-6-methoxy-quinoline |
36023-01-5 | 95% | 250MG |
¥ 1,240.00 | 2023-04-13 | |
Enamine | EN300-5213062-0.25g |
5-bromo-6-methoxyquinoline |
36023-01-5 | 95.0% | 0.25g |
$161.0 | 2025-03-21 | |
Aaron | AR00CL8F-500mg |
5-Brom-6-methoxychinolin |
36023-01-5 | 98% | 500mg |
$299.00 | 2025-02-10 | |
1PlusChem | 1P00CL03-100mg |
5-Brom-6-methoxychinolin |
36023-01-5 | 95% | 100mg |
$234.00 | 2024-05-04 | |
1PlusChem | 1P00CL03-500mg |
5-Brom-6-methoxychinolin |
36023-01-5 | 98% | 500mg |
$337.00 | 2023-12-17 | |
A2B Chem LLC | AF86291-1g |
5-Bromo-6-methoxyquinoline |
36023-01-5 | 98% | 1g |
$261.00 | 2024-04-20 |
5-bromo-6-methoxy-quinoline Related Literature
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H. Irving,A. R. Pinnington J. Chem. Soc. 1957 285
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J. Walker,W. A. Waters,B. C. L. Weedon,R. A. Raphael,J. F. W. McOmie,T. G. Halsall,J. W. Cornforth,A. S. Bailey,T. J. King,E. J. Bourne Annu. Rep. Prog. Chem. 1952 49 110
Additional information on 5-bromo-6-methoxy-quinoline
Introduction to 5-bromo-6-methoxy-quinoline (CAS No. 36023-01-5)
5-bromo-6-methoxy-quinoline, identified by its Chemical Abstracts Service (CAS) number 36023-01-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 5-bromo-6-methoxy-quinoline, particularly the presence of a bromine atom at the 5-position and a methoxy group at the 6-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemistry and pharmacological exploration.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous examples of quinoline derivatives serving as antimalarials, antibacterial agents, and anticancer drugs. The introduction of halogen substituents, such as bromine, into the quinoline ring enhances its potential as a bioisostere, influencing both electronic and steric properties. The bromo group at the 5-position increases the electrophilicity of the ring, facilitating nucleophilic aromatic substitution reactions, while the methoxy group at the 6-position provides a site for further functionalization and modulates electronic effects. These structural elements make 5-bromo-6-methoxy-quinoline a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in quinoline derivatives as scaffolds for developing novel therapeutic agents. One area of particular focus is their application in oncology. Studies have demonstrated that quinoline derivatives can interact with biological targets such as kinases and transcription factors, leading to inhibition of tumor growth and proliferation. The bromo and methoxy substituents in 5-bromo-6-methoxy-quinoline are strategically positioned to allow for further derivatization into compounds with enhanced binding affinity and selectivity for these targets. For instance, modifications at the 7-position or N-position can yield derivatives with potent antitumor activity.
Another emerging field where 5-bromo-6-methoxy-quinoline shows promise is in antimicrobial research. Antimicrobial resistance remains a major global health challenge, prompting the search for novel antibiotics with unique mechanisms of action. Quinoline derivatives have been explored for their ability to disrupt bacterial cell wall synthesis and DNA replication. The presence of electron-withdrawing groups like bromine can enhance the ability of these compounds to interact with bacterial enzymes, thereby improving their efficacy. Preliminary studies suggest that 5-bromo-6-methoxy-quinoline exhibits inhibitory activity against certain resistant bacterial strains, making it a candidate for further investigation.
The synthesis of 5-bromo-6-methoxy-quinoline typically involves multi-step organic transformations starting from readily available precursors such as 2-amino benzaldehyde or 2-formylbenzoic acid. A common synthetic route involves condensation reactions followed by bromination and methylation steps to introduce the desired substituents at the 5- and 6-positions, respectively. The use of palladium-catalyzed cross-coupling reactions can also be employed to achieve regioselective functionalization of the quinoline ring. These synthetic strategies highlight the compound's accessibility and utility as a building block for more complex drug candidates.
The pharmacokinetic properties of 5-bromo-6-methoxy-quinoline are also an important consideration in drug development. Factors such as solubility, stability, bioavailability, and metabolic clearance rates must be evaluated to determine its suitability for therapeutic use. Computational modeling techniques have been increasingly employed to predict these properties before experimental validation is conducted. For example, molecular docking studies can provide insights into how 5-bromo-6-methoxy-quinoline interacts with biological targets at an atomic level, aiding in the design of more effective derivatives.
Recent advances in drug discovery have emphasized the importance of structure-based design approaches. High-throughput screening (HTS) combined with X-ray crystallography has enabled researchers to identify lead compounds based on their binding interactions with biological targets. Quinoline derivatives have been successfully identified through HTS campaigns targeting various disease-related proteins. The structural flexibility offered by 5-bromo-6-methoxy-quinoline allows it to be modified into compounds that fit well into binding pockets of target enzymes or receptors.
In conclusion, 5-bromo-6-methoxy-quinoline (CAS No. 36023-01-5) represents a promising scaffold for developing novel therapeutic agents with applications in oncology and antimicrobial therapy. Its unique structural features, including the presence of bromine and methoxy substituents, make it a versatile intermediate for further chemical modification. Ongoing research continues to explore its potential as a lead compound or building block for new drugs targeting various diseases. As our understanding of biological pathways grows, compounds like 5-bromo-6-methoxy-quinoline are likely to play an increasingly important role in addressing unmet medical needs.
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